Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYWLKSLVYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3,5-dimethoxycinnamate can be synthesized through the esterification of Sinapic acid with methanol. This reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or acetic acid . The reaction involves the conversion of the carboxylic acid group of Sinapic acid to a methyl ester group.
Industrial Production Methods
Industrial production of Methyl 4-hydroxy-3,5-dimethoxycinnamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3,5-dimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamate structure to a single bond, forming saturated derivatives.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties :
- Studies have indicated that methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate demonstrates significant anti-inflammatory effects. This is particularly relevant in the development of treatments for conditions such as arthritis and other inflammatory diseases .
- A patent highlights its use in pharmaceutical formulations aimed at reducing inflammation and treating skin conditions .
- Antioxidant Activity :
- Antimicrobial Effects :
Cosmetic Applications
- Skin Care Products :
- Anti-Aging Formulations :
Agricultural Applications
- Natural Pesticide :
- Plant Growth Promotion :
Data Table: Summary of Applications
Case Studies
-
Case Study on Anti-inflammatory Effects :
A clinical study investigated the efficacy of this compound in reducing inflammation markers in patients with chronic inflammatory conditions. Results showed a significant decrease in markers such as C-reactive protein (CRP), indicating its potential as an effective treatment option. -
Cosmetic Formulation Study :
A formulation containing this compound was tested on volunteers with sensitive skin. Participants reported reduced irritation and improved skin texture after four weeks of use, supporting its application in sensitive skin care products.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3,5-dimethoxycinnamate involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals and reducing oxidative stress . It interacts with various molecular targets, including enzymes and cellular receptors, to exert its antioxidant and anti-inflammatory effects. The compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Conclusion
Methyl 4-hydroxy-3,5-dimethoxycinnamate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and beneficial properties make it a valuable subject of scientific research and industrial applications.
Biological Activity
Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, commonly known as methyl sinapate, is an ester derived from sinapic acid and methanol. This compound has garnered attention in recent years for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activities of methyl sinapate, supported by data tables and relevant research findings.
- Chemical Formula : C₁₂H₁₄O₅
- Molecular Weight : 238.24 g/mol
- CAS Number : 20733-94-2
1. Antioxidant Activity
Methyl sinapate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often compared with standard antioxidants like Trolox.
| Compound | IC50 (µM) |
|---|---|
| Methyl Sinapate | 50 |
| Trolox | 10 |
| Ascorbic Acid | 20 |
This table illustrates the relative effectiveness of methyl sinapate as an antioxidant compared to other well-known antioxidants .
2. Antimicrobial Properties
Studies have shown that methyl sinapate possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that methyl sinapate could be a potential candidate for developing antimicrobial agents .
3. Anticancer Activity
Recent studies have explored the anticancer potential of methyl sinapate. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HL-60 | 15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that methyl sinapate may influence critical pathways in cancer progression .
The biological activities of methyl sinapate can be attributed to its structural features. The presence of hydroxyl and methoxy groups enhances its interaction with cellular targets, facilitating its antioxidant and anticancer effects. Molecular docking studies indicate that these functional groups play a crucial role in binding to key proteins involved in apoptosis and cell signaling .
Case Studies
Case Study 1: Antioxidant Efficacy in Human Cells
A study evaluated the protective effects of methyl sinapate on human erythrocytes exposed to oxidative stress. The results showed a significant reduction in lipid peroxidation levels when treated with methyl sinapate compared to untreated controls.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of methyl sinapate was assessed against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.
Q & A
Q. What are the recommended storage conditions for Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate to ensure stability?
Store the compound sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition. Exposure to moisture or elevated temperatures can destabilize the ester group, leading to degradation. Always use inert atmospheres (e.g., nitrogen) for long-term storage .
Q. How can researchers confirm the structural identity of this compound?
Employ a combination of 1H/13C NMR to verify aromatic protons (e.g., singlet for 3,5-dimethoxy groups at δ ~3.8 ppm and hydroxyl proton at δ ~9.5 ppm) and ester carbonyl signals (δ ~170 ppm). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak at m/z 238.24 (C12H14O5). Cross-reference with published spectral data or certified reference materials .
Q. What are the primary research applications of this compound?
- Synthetic precursor : Used to synthesize complex esters or glycosides (e.g., 3,6'-disinapoyl sucrose) via transesterification .
- Pharmacological studies : Investigated for antioxidant, anti-inflammatory, or anticancer properties due to its phenolic structure .
- Analytical reference standard : Validates chromatographic methods (HPLC/UPLC) for quantifying related natural products .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Purity validation : Use HPLC with UV/Vis or MS detection to rule out impurities (e.g., cis/trans isomers or residual solvents) .
- Experimental consistency : Standardize assay conditions (e.g., cell lines, solvent controls). For example, MCF-7 breast cancer cells require RPMI media with 10% FBS for reproducible results .
- Stereochemical analysis : Isolate and test individual isomers (cis vs. trans), as bioactivity may vary significantly .
Q. What experimental design considerations are critical when synthesizing this compound to avoid byproducts?
- Protecting groups : Temporarily block the phenolic hydroxyl group (e.g., using acetyl or benzyl groups) during esterification to prevent side reactions .
- Catalyst optimization : Use mild bases (e.g., DBU) and low temperatures (4°C) to minimize over-alkylation or oxidation .
- Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS to detect intermediates like 3,5-dimethoxy-4-hydroxycinnamaldehyde .
Q. How does the substitution pattern on the phenyl ring influence the compound’s spectroscopic characteristics?
- NMR shifts : The 4-hydroxy group causes deshielding of adjacent protons, while 3,5-dimethoxy substituents produce distinct coupling patterns (e.g., singlet for symmetry).
- UV/Vis spectra : The conjugated enoate system absorbs at ~320 nm, useful for quantifying concentration in solutions .
- Computational modeling : Tools like Gaussian or ADF predict electron density distributions, aiding spectral assignments and reactivity studies .
Methodological Guidance
Q. How to isolate this compound from natural sources (e.g., Prunus cerasifera)?
- Extraction : Use methanol/water (70:30) with sonication to solubilize phenolic esters.
- Purification : Apply column chromatography (Silica gel 60, ethyl acetate gradient) followed by preparative HPLC (C18 column, 0.1% formic acid/acetonitrile) .
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
